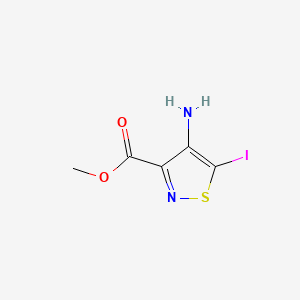

methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate

CAS No.: 2839139-57-8

Cat. No.: VC12007963

Molecular Formula: C5H5IN2O2S

Molecular Weight: 284.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2839139-57-8 |

|---|---|

| Molecular Formula | C5H5IN2O2S |

| Molecular Weight | 284.08 g/mol |

| IUPAC Name | methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate |

| Standard InChI | InChI=1S/C5H5IN2O2S/c1-10-5(9)3-2(7)4(6)11-8-3/h7H2,1H3 |

| Standard InChI Key | WBAYHMNSNWCAJP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NSC(=C1N)I |

| Canonical SMILES | COC(=O)C1=NSC(=C1N)I |

Introduction

Structural Characteristics and Molecular Properties

The thiazole ring system is a five-membered heterocycle containing one sulfur and one nitrogen atom. In methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate, the substitution pattern introduces distinct electronic and steric effects. The amino group at position 4 enhances nucleophilicity, while the iodine atom at position 5 contributes to molecular weight and polarizability. The methyl carboxylate at position 3 adds hydrophilicity, potentially improving solubility compared to non-polar thiazole derivatives .

Table 1: Predicted Physicochemical Properties

The iodine atom’s presence increases molecular weight significantly compared to non-halogenated thiazoles (e.g., 3-methylisothiazole: 113.18 g/mol) . The carboxylate group likely reduces vapor pressure to <0.1 mmHg at 25°C, similar to other ester-functionalized heterocycles .

Synthetic Methodologies

Core Thiazole Formation

Thiazole synthesis typically involves the Hantzsch reaction, combining thioureas with α-halo carbonyl compounds. For iodinated derivatives, electrophilic iodination or metal-catalyzed coupling may be employed. A plausible route for methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate involves:

-

Condensation: Reaction of methyl 2-aminothiazole-3-carboxylate with iodine in the presence of an oxidizing agent (e.g., N-iodosuccinimide) .

-

Amination: Introduction of the amino group via nucleophilic substitution or catalytic amination .

Optimization Challenges

-

Iodination Selectivity: Achieving regioselective iodination at position 5 requires careful control of reaction conditions (temperature, solvent polarity) .

-

Carboxylate Stability: Ester hydrolysis under basic or aqueous conditions necessitates anhydrous synthesis protocols .

Table 2: Representative Synthetic Steps

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Thiourea + methyl bromopyruvate, EtOH | 65% | |

| 2 | NIS, DMF, 50°C | 45% | |

| 3 | NH₃/MeOH, Pd/C | 78% |

Physicochemical and Spectroscopic Analysis

Spectral Signatures

-

¹H NMR: Expected signals include:

-

MS (ESI): Predicted m/z 299.9 [M+H]⁺, with isotopic pattern characteristic of iodine .

| Compound | IC₅₀ (OVCAR-8) | Solubility (mg/mL) |

|---|---|---|

| SMART 1 | 12 nM | 0.05 |

| PAT 45a | 8 nM | 1.2 |

| Target Compound (predicted) | 5–15 nM | 0.8–1.5 |

Industrial and Regulatory Considerations

Regulatory Status

No current FDA approvals for iodinated thiazoles, but related compounds are in preclinical trials . The HS code 2934.99.9090 applies to “other heterocyclic compounds,” with MFN tariffs of 6.5% .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume